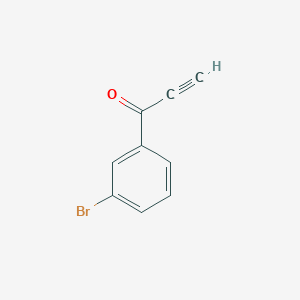

1-(3-Bromophenyl)prop-2-yn-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)prop-2-yn-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIZLWMLLQYDJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Bromophenyl Prop 2 Yn 1 One

Retrosynthetic Dissection of 1-(3-Bromophenyl)prop-2-yn-1-one

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to known and reliable chemical reactions.

For this compound, the primary disconnection points are the carbon-carbon bonds of the ynone functionality. The most logical disconnections are:

Disconnection 'a' (Acyl-Alkyne Bond): This break suggests a reaction between an acyl derivative of 3-bromobenzoic acid (like an acyl chloride or an aldehyde) and an ethynyl (B1212043) anion equivalent. This is a common and effective strategy for forming ynones.

Disconnection 'b' (Aryl-Carbonyl Bond): This disconnection points towards a Friedel-Crafts type acylation of bromobenzene (B47551) with a propynoyl derivative. However, this approach can be challenging due to potential side reactions and regioselectivity issues on the substituted benzene (B151609) ring.

Disconnection 'c' (C-C triple bond formation): This involves forming the alkyne at a late stage, for instance, through the elimination of a dihalo-precursor.

The most practical and widely employed strategies arise from disconnection 'a', leading to the exploration of condensation and cross-coupling reactions.

Established Synthetic Pathways for Aryl Ynones

Several general methods are well-established for the synthesis of aryl ynones and can be applied to the preparation of this compound.

This classical approach involves the reaction of a metal alkynilide with a carboxylic acid derivative. For the synthesis of this compound, this would typically involve the reaction of a lithium or magnesium salt of acetylene (B1199291) (or a protected version like trimethylsilylacetylene) with 3-bromobenzoyl chloride or 3-bromobenzaldehyde (B42254) followed by oxidation. The reaction of an alkynyl anion with an aldehyde yields a secondary propargyl alcohol, which then needs to be oxidized to the corresponding ynone.

The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.orgwikipedia.org This reaction is conducted under mild conditions, making it suitable for a wide range of substrates. wikipedia.org

For the synthesis of this compound, a carbonylative Sonogashira coupling could be employed, reacting 3-bromobenzene with a terminal alkyne and carbon monoxide. However, a more direct approach involves the coupling of an acyl chloride with a terminal alkyne. This variant, often still referred to as a Sonogashira-type reaction, is highly effective for ynone synthesis. The reaction of 3-bromobenzoyl chloride with a suitable terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper co-catalyst would yield the desired product after removal of the silyl (B83357) protecting group.

Recent advancements have led to the development of copper-free Sonogashira reactions, which can be advantageous in certain contexts to avoid issues associated with the copper co-catalyst. libretexts.orgrsc.org

Alkynes can be synthesized through the double dehydrohalogenation of a dihaloalkane. libretexts.orglibretexts.org This involves treating a vicinal or geminal dihalide with a strong base, such as sodium amide (NaNH₂) in liquid ammonia, to induce two successive E2 elimination reactions. libretexts.orgchemistrysteps.com To synthesize this compound via this method, a suitable precursor would be a dihalo-ketone, such as 1-(3-bromophenyl)-2,3-dihalopropan-1-one. This precursor could potentially be synthesized from 1-(3-bromophenyl)prop-2-en-1-one (B13550493) through halogenation of the double bond. libretexts.org

Specific Synthetic Approaches for this compound and Analogues

While the general methods described above are applicable, specific procedures have been developed that are particularly efficient for the synthesis of ynones.

A notable and efficient one-pot, two-step method for synthesizing ynones involves the reaction of α-keto acids with 1-iodoalkynes. tsinghua.edu.cnrsc.orgrsc.org This transition-metal-free process proceeds through a cycloaddition followed by a ring-opening reaction. tsinghua.edu.cnrsc.orgrsc.org A key advantage of this method is that the α-keto acid becomes part of the triple bond in the final ynone product. tsinghua.edu.cnrsc.org

For the synthesis of this compound using this methodology, the likely starting materials would be a suitable α-keto acid and an iodoalkyne that would ultimately provide the terminal alkyne functionality. This method has been shown to be tolerant of a variety of functional groups, including halogens on the aromatic ring. tsinghua.edu.cn

Another related transition-metal-free approach involves the decarboxylative alkynylation of α-keto acids. nih.govacs.org This method is carried out under mild conditions and demonstrates a high tolerance for various functional groups. nih.govacs.org

Synthesis through Chalcone-Related Methodologies (e.g., from 3'-bromoacetophenone)

The synthesis of this compound from 3'-bromoacetophenone (B146053) can be achieved through a multi-step process that, while not a direct Claisen-Schmidt condensation typical for chalcones, involves the formation of a chalcone-like intermediate that is subsequently converted to the ynone. A common strategy involves the bromination of a chalcone (B49325) precursor followed by dehydrobromination.

A plausible synthetic route starting from 3'-bromoacetophenone would first involve a condensation reaction to form a chalcone, followed by further modification. For instance, the reaction of 3'-bromoacetophenone with an appropriate aldehyde under basic conditions yields a chalcone. However, to arrive at the prop-2-yn-1-one structure, a more direct approach is often favored in academic research. This typically involves the reaction of a metal acetylide with an acyl halide or the oxidation of a secondary propargyl alcohol.

An alternative and more direct conceptualization that can be considered "chalcone-related" involves the reaction of the enolate of 3'-bromoacetophenone with an electrophilic acetylene equivalent. A more established method for creating the ynone structure from an acetophenone (B1666503) involves a sequence of α-bromination followed by reaction with an acetylenic nucleophile or a multi-step sequence involving elimination reactions.

For the direct synthesis of ynones from benzoyl chlorides and phenylacetylenes, Sonogashira coupling conditions are often employed. nih.gov

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound in an academic setting. Key parameters that are typically varied include the choice of solvent, base, temperature, and reaction time.

Research into the synthesis of related compounds has shown that even minor adjustments to these conditions can have a significant impact on the outcome of the reaction. For instance, in the synthesis of other heterocyclic compounds, a screening of solvents such as DCM, CHCl3, and toluene (B28343) revealed that the choice of solvent can drastically affect the yield. researchgate.net Similarly, the reaction temperature is a critical factor; a study demonstrated that lowering the temperature from 80 °C to room temperature increased the yield of a particular product from 52% to 95%. researchgate.net

The role of the base is also a key consideration. While a base is often necessary to facilitate the initial deprotonation of the acetophenone, its strength and stoichiometry must be carefully controlled to avoid side reactions. In some cases, it has been found that the reaction can proceed even in the absence of a base, leading to improved yields. researchgate.net

The table below summarizes hypothetical optimization data for the synthesis of an ynone, illustrating the impact of varying reaction conditions.

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | K2CO3 (1.5) | 110 | 12 | 45 |

| 2 | Dioxane | NaH (1.2) | 100 | 8 | 60 |

| 3 | THF | LDA (1.1) | -78 to 25 | 4 | 75 |

| 4 | Acetonitrile | None | 60 | 24 | 30 |

| 5 | THF | LDA (1.1) | 0 to 25 | 4 | 82 |

| 6 | Diethyl Ether | n-BuLi (1.1) | -78 to 0 | 3 | 88 |

This interactive table allows for the comparison of different reaction conditions to identify the optimal parameters for the synthesis.

Considerations for Scalable Synthesis in Research Contexts

Scaling up the synthesis of this compound from laboratory-scale (milligrams to grams) to a larger research scale (grams to kilograms) introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.

One of the primary considerations is heat management. Many of the reactions involved in ynone synthesis are exothermic, and on a larger scale, the heat generated can be more difficult to dissipate, potentially leading to runaway reactions or the formation of impurities. Therefore, careful control of the reaction temperature and the use of appropriate cooling systems are essential.

The choice of reagents and solvents also becomes more critical on a larger scale. Reagents that are suitable for small-scale synthesis may be too expensive, hazardous, or difficult to handle in larger quantities. For example, while strong bases like n-butyllithium or lithium diisopropylamide (LDA) may give excellent yields on a small scale, they are pyrophoric and require careful handling, making them less ideal for large-scale applications. Alternative, safer bases may need to be investigated.

Purification methods also need to be adapted for larger scales. Column chromatography, which is commonly used for purification in the laboratory, can become impractical and costly for large quantities of product. Alternative purification techniques such as recrystallization or distillation may need to be developed and optimized.

Advanced Spectroscopic and Structural Characterization of 1 3 Bromophenyl Prop 2 Yn 1 One

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides insights into bond lengths, angles, and the packing of molecules in the crystal lattice. Although no specific data exists for 1-(3-Bromophenyl)prop-2-yn-1-one, studies on analogous compounds reveal the typical procedures and findings.

Crystal Growth and Quality Assessment for Diffraction Studies

For a related compound, (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one , single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol (B129727) solution. researchgate.net Similarly, colorless crystals of an analogous alkyne, 1-(4-bromophenyl)but-3-yn-1-one , were grown from an ethanol (B145695) solution via slow evaporation. nih.gov The quality of the crystals is paramount for a successful diffraction experiment and is typically assessed by optical microscopy for morphological uniformity and lack of defects before mounting on a diffractometer.

Unit Cell Parameters and Space Group Analysis

The unit cell is the fundamental repeating unit of a crystal. Its dimensions (a, b, c, α, β, γ) and the crystal system, along with the space group, describe the crystal's symmetry. For instance, the related chalcone (B49325), (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one , crystallizes in the monoclinic system with the space group P21/n. researchgate.net The positional isomer 1-(4-bromophenyl)but-3-yn-1-one also crystallizes in the monoclinic P21/n space group. nih.gov

Table 1: Comparative Crystallographic Data for Analogous Compounds

| Parameter | (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one researchgate.net | 1-(4-bromophenyl)but-3-yn-1-one nih.gov |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/n | P21/n |

| a (Å) | 7.6032 (7) | 4.471 (2) |

| b (Å) | 5.9277 (6) | 9.032 (4) |

| c (Å) | 27.600 (3) | 21.652 (11) |

| **α (°) ** | 90 | 90 |

| **β (°) ** | 93.183 (2) | 92.252 (8) |

| **γ (°) ** | 90 | 90 |

| **Volume (ų) ** | 1242.0 (2) | 873.7 (7) |

| Z | 4 | 4 |

| Temperature (K) | 100 | 297 |

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

Detailed analysis of bond lengths and angles confirms the molecular connectivity and geometry. In the crystal structure of (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one , the molecule is non-planar, with a significant dihedral angle of 48.92 (11)° between the bromophenyl and fluorophenyl rings. researchgate.net The central enone bridge shows a trans conformation about the C=C double bond. researchgate.net For 1-(4-bromophenyl)but-3-yn-1-one , the structure is noted to have a planar geometry, with the phenyl ring making a small dihedral angle of 5.4 (2)° with the plane of the butynone fragment. nih.gov An analysis of this compound would be expected to show a nearly linear C-C≡C-H arrangement and specific torsion angles describing the orientation of the phenyl ring relative to the propynone side chain.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hirshfeld Surface Analysis)

The packing of molecules in a crystal is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions. For 1-(4-bromophenyl)but-3-yn-1-one , the crystal structure is consolidated by C—H⋯O hydrogen bonding and short C=O⋯C≡C contacts. nih.govnih.gov Hirshfeld analysis indicated that H⋯H, C⋯H/H⋯C, and H⋯Br/Br⋯H interactions are the most significant in the crystal packing. nih.govnih.gov A similar analysis for this compound would reveal the specific contacts that stabilize its solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Elucidation

NMR spectroscopy is an essential technique for determining the structure of a molecule in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H (protons).

High-Resolution ¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

Specific ¹H NMR data for this compound are not available in the searched literature. However, a predictive analysis can be made based on known chemical shift ranges.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the acetylenic proton and the four aromatic protons on the 3-bromophenyl ring.

Acetylenic Proton (-C≡C-H): This proton typically appears as a singlet in the range of δ 3.0-3.5 ppm, due to the unique magnetic environment of the sp-hybridized carbon.

Aromatic Protons (C₆H₄Br): The four protons on the 3-bromophenyl ring would appear in the aromatic region (δ 7.0-8.5 ppm). Due to their different positions relative to the bromine atom and the propynone substituent, they would be chemically non-equivalent, leading to a complex multiplet pattern. The proton between the two substituents (at the C2 position) would likely be the most downfield shifted. The coupling constants (J-values) between adjacent aromatic protons would be in the typical range for ortho (7-9 Hz), meta (2-3 Hz), and para (0-1 Hz) coupling.

A detailed analysis would involve assigning each signal to a specific proton and interpreting the splitting patterns to confirm the substitution pattern on the aromatic ring.

¹³C NMR Chemical Shift Assignments for Carbon Framework

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for mapping the carbon skeleton of a molecule. Each unique carbon atom in a specific chemical environment produces a distinct signal, with its chemical shift (δ) in parts per million (ppm) providing insight into its electronic surroundings. docbrown.info For this compound, distinct signals are expected for the carbonyl carbon, the two acetylenic carbons, and the six carbons of the bromophenyl ring.

The carbonyl carbon (C=O) is typically the most deshielded, appearing significantly downfield in the spectrum, often in the range of 165-190 ppm. oregonstate.edu The carbon atom of the bromophenyl ring directly bonded to the bromine (C-Br) is expected to have its chemical shift influenced by the electronegativity and anisotropy of the bromine atom. The other aromatic carbons will appear in the typical aromatic region (approximately 125-170 ppm), with their precise shifts determined by the electronic effects of the bromo and propynoyl substituents. oregonstate.edu The two sp-hybridized carbons of the alkyne group are also characteristic, typically resonating between 70 and 110 ppm. oregonstate.edu

A representative assignment of the ¹³C NMR chemical shifts for this compound, based on typical values for similar structural motifs, is presented in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~178-185 | Carbonyl carbon, highly deshielded. oregonstate.edu |

| C-Br (Aromatic) | ~122 | Direct attachment to electronegative bromine. |

| C-ipso (Aromatic) | ~137 | Attachment to the carbonyl group. |

| Aromatic CH | ~129-136 | Standard aromatic region, influenced by substituents. oregonstate.edu |

| C≡C (quaternary) | ~80-90 | sp-hybridized carbon attached to the carbonyl group. |

| C≡CH (terminal) | ~75-85 | sp-hybridized terminal alkyne carbon. |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity

While ¹³C NMR identifies the carbon environments, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing the connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations), typically over two to three bonds. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to confirm their relative positions. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons (¹H-¹³C one-bond correlations). youtube.com This is invaluable for definitively assigning the signals of the protonated aromatic carbons and the terminal acetylenic carbon to their respective proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding. youtube.com In a relatively rigid molecule like this, NOESY can help to confirm spatial proximities, for example, between the proton at position 2 of the phenyl ring and the acetylenic proton.

Together, these 2D NMR techniques provide an unambiguous confirmation of the molecular structure of this compound.

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule, providing direct information about the presence of specific functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for C≡C and C=O Stretches

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. rsc.org For this compound, the most characteristic absorption bands are those corresponding to the carbonyl (C=O) and carbon-carbon triple bond (C≡C) stretching vibrations.

The strong, sharp absorption band for the conjugated carbonyl group (C=O) is expected in the region of 1640-1670 cm⁻¹. The conjugation to the alkyne and the aromatic ring typically lowers the frequency compared to a simple ketone. The terminal alkyne C≡C bond exhibits a stretching vibration that is weaker than the C=O stretch and is anticipated to appear around 2100-2140 cm⁻¹. The terminal ≡C-H bond also has a very sharp and characteristic stretching vibration, typically found near 3300 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| ≡C-H | Stretch | ~3300 | Strong, Sharp |

| C≡C | Stretch | ~2100-2140 | Medium to Weak, Sharp |

| C=O | Stretch | ~1640-1670 | Strong, Sharp |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. cas.cn Vibrations that result in a change in molecular polarizability are Raman-active. libretexts.org While the C=O stretch is also visible in Raman spectra, the C≡C triple bond stretch is often more intense in Raman than in IR. This is because the C≡C bond is highly polarizable. The symmetric vibrations of the benzene (B151609) ring are also typically strong in Raman spectra. The combination of FT-IR and Raman provides a more complete picture of the vibrational modes of the molecule. aps.orgaps.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡C | Stretch | ~2100-2140 | Strong |

| C=O | Stretch | ~1640-1670 | Medium |

| Aromatic Ring | Symmetric Stretch | ~1570-1600 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and, consequently, the elemental formula of a compound. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the unambiguous determination of the elemental composition from the exact mass.

For this compound (C₉H₅BrO), the presence of bromine is a key isotopic signature, as it naturally exists as a mixture of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. HRMS would confirm this pattern and provide the exact masses for both isotopic peaks, further validating the presence of a single bromine atom.

| Ion | Elemental Formula | Calculated Exact Mass |

| [M]⁺ | C₉H₅⁷⁹BrO | 207.9578 |

| [M+2]⁺ | C₉H₅⁸¹BrO | 209.9558 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV and visible light. libretexts.org Molecules with conjugated systems of π-electrons, known as chromophores, absorb light, promoting an electron from a lower energy molecular orbital (like a π bonding orbital or a non-bonding n orbital) to a higher energy anti-bonding orbital (π*). uzh.chshu.ac.uk

The structure of this compound contains a conjugated system encompassing the phenyl ring, the carbonyl group, and the alkyne. This extended chromophore is expected to give rise to distinct absorption bands in the UV region. Two primary types of transitions are anticipated:

π → π* transitions: These are typically high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals within the conjugated system. These are expected at shorter wavelengths. shu.ac.uk

n → π* transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* anti-bonding orbital. shu.ac.uk These transitions occur at longer wavelengths compared to the π → π* transitions.

The solvent can influence the position of these absorption maxima. The combination of these electronic transitions gives the compound its characteristic UV spectrum, which is useful for both qualitative identification and quantitative analysis.

Computational and Theoretical Investigations of 1 3 Bromophenyl Prop 2 Yn 1 One

Quantum Chemical Calculations (Density Functional Theory - DFT and ab initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the structural and electronic properties of molecules. These methods would provide a detailed understanding of 1-(3-Bromophenyl)prop-2-yn-1-one at the atomic level.

Geometry Optimization and Conformational Analysis of the Molecular Structure

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this would involve calculating the potential energy of the molecule for various arrangements of its atoms until the lowest energy conformation is found. This process provides crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.905 | C-C-Br | 119.8 |

| C=O | 1.215 | C-C=O | 121.5 |

| C-C(O) | 1.480 | C-C-C(O) | 118.0 |

| C≡C | 1.208 | C(O)-C≡C | 178.5 |

| ≡C-H | 1.065 | C-C≡C | 179.0 |

Note: These values are illustrative and would be determined by DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p).

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It highlights regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show a negative potential around the oxygen atom of the carbonyl group, indicating a site for electrophilic attack, and positive potentials around the hydrogen atoms.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 5.36 |

Note: These values are hypothetical and would be calculated using methods like DFT.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis would reveal intramolecular charge transfer and hyperconjugative interactions that contribute to the stability of this compound. For instance, interactions between the lone pairs of the oxygen and bromine atoms with antibonding orbitals of adjacent bonds would be quantified, providing insights into the electronic communication within the molecule.

Prediction of Spectroscopic Parameters (Theoretical IR, Raman, NMR Spectra) and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of a molecule. Theoretical Infrared (IR) and Raman spectra can be calculated by determining the vibrational frequencies of the molecule. These calculated spectra can then be compared with experimentally obtained spectra to confirm the molecular structure and assign vibrational modes to specific functional groups. For this compound, characteristic vibrational frequencies for the C=O stretch, C≡C stretch, and C-Br stretch would be of particular interest.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in the structural elucidation of the compound.

Table 3: Hypothetical Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Functional Group | Predicted IR Frequency | Experimental IR Frequency |

| C=O Stretch | 1685 | (Not Available) |

| C≡C Stretch | 2105 | (Not Available) |

| C-Br Stretch | 680 | (Not Available) |

Note: Experimental data for this compound is not currently available for comparison.

Fukui and Parr Functions for Reactive Site Localization

Fukui and Parr functions are theoretical descriptors derived from DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), indicates the change in electron density at a particular point when an electron is added to or removed from the molecule. By analyzing these functions, one can predict which atoms are most susceptible to attack. For this compound, these calculations would likely pinpoint the carbonyl carbon as a primary electrophilic site and the terminal alkyne carbon as a potential nucleophilic site.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. This theory is fundamental to understanding various chemical reactions, including cycloadditions and electrophilic/nucleophilic substitutions.

For this compound, FMO theory would be used to predict its behavior in various reactions. The energies and spatial distributions of its HOMO and LUMO would determine its reactivity profile. For example, in a reaction with a nucleophile, the LUMO of this compound would be the key orbital involved, and its shape would indicate the preferred site of attack. Conversely, in a reaction with an electrophile, the HOMO would be the crucial orbital. This theoretical framework provides a powerful predictive tool for understanding the chemical behavior of this compound.

Regioselectivity and Stereoselectivity Studies in Reaction Pathways

The reactivity of this compound in various chemical transformations is a subject of significant interest in computational and theoretical chemistry. The presence of multiple reactive sites—the activated alkyne and the substituted aromatic ring—gives rise to questions of regioselectivity and stereoselectivity, particularly in cycloaddition reactions. Theoretical studies, primarily employing Density Functional Theory (DFT), provide valuable insights into the underlying mechanisms governing the outcomes of these reactions.

In cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, this compound can act as a dienophile or a dipolarophile. The regioselectivity of these reactions, which dictates the orientation of the reacting partners, is largely governed by the electronic properties of the molecule. The electron-withdrawing nature of the propynone moiety, enhanced by the bromine atom on the phenyl ring, polarizes the triple bond, making it susceptible to nucleophilic attack.

Computational models are employed to determine the energies of the possible transition states leading to different regioisomers. The preferred reaction pathway is the one that proceeds through the transition state of the lowest energy. These energy calculations often involve sophisticated computational methods that account for electron correlation and solvent effects.

A theoretical study on the closely related compound, 3-bromo-1-phenylprop-2-ynone, in a Diels-Alder reaction with furan (B31954) and 2-methylfuran (B129897) highlights the methodologies used to predict regioselectivity. researchgate.net By calculating the potential energy surface for the cycloaddition process using DFT at the B3LYP/6-311G(d,p) level of theory, researchers can identify the most favorable reaction channels. researchgate.net The analysis of global and local reactivity descriptors, derived from Fukui and Parr functions, helps in understanding the nucleophilic and electrophilic character of the reactants, which in turn determines the regiochemical outcome. researchgate.net

For this compound, similar computational approaches can be applied. The substitution pattern on the phenyl ring is expected to influence the electronic distribution and, consequently, the regioselectivity of its reactions. The bromine atom at the meta position has a subtle electronic effect that can be quantitatively assessed through computational analysis of the molecular orbitals and electrostatic potential.

Stereoselectivity, the preferential formation of one stereoisomer over another, is another critical aspect of the reactivity of this compound. In reactions where new chiral centers are formed, theoretical calculations can predict the diastereomeric or enantiomeric excess. This is achieved by modeling the three-dimensional structures of the transition states and comparing their relative energies. Factors such as steric hindrance and secondary orbital interactions play a crucial role in determining the stereochemical outcome.

For instance, in a hypothetical cycloaddition reaction, the approach of the reacting partner to the alkyne can occur from two different faces, leading to two possible stereoisomers. The transition state geometries for both approaches are optimized computationally, and their energies are compared to predict the major product.

The table below illustrates a hypothetical comparison of activation energies for different regioisomeric and stereoisomeric pathways in a generic cycloaddition reaction involving this compound. Such data, typically obtained from DFT calculations, are crucial for rationalizing and predicting experimental outcomes.

| Reaction Pathway | Regioisomer | Stereoisomer | Calculated Activation Energy (kcal/mol) |

| Pathway A | A | endo | 25.3 |

| Pathway B | A | exo | 27.8 |

| Pathway C | B | endo | 29.1 |

| Pathway D | B | exo | 30.5 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be derived from specific computational studies.

From this hypothetical data, it can be inferred that the reaction would be highly regioselective for Regioisomer A and highly stereoselective for the endo product, as this pathway (Pathway A) has the lowest activation energy barrier.

Chemical Reactivity and Transformation Pathways of 1 3 Bromophenyl Prop 2 Yn 1 One

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne in 1-(3-bromophenyl)prop-2-yn-1-one is "activated" by the adjacent electron-withdrawing carbonyl group, rendering it a versatile substrate for various addition and cyclization reactions.

The electron-deficient triple bond of aryl propynones readily participates as a dienophile or dipolarophile in cycloaddition reactions to form various cyclic and heterocyclic systems.

Diels-Alder [4+2] Cycloaddition: The Diels-Alder reaction is a powerful tool for forming six-membered rings. researchgate.net In this context, the ynone acts as the dienophile (the 2π component). Theoretical studies using DFT calculations have been performed on the Diels-Alder cycloaddition of the closely related 3-bromo-1-phenylprop-2-ynone with dienes like furan (B31954) and 2-methylfuran (B129897). researchgate.net These studies show that the reaction proceeds in a single step through an asynchronous mechanism. researchgate.net The furan acts as the nucleophile, and the ynone serves as the electrophile, leading to the formation of a substituted cyclohexene-type adduct. researchgate.netresearchgate.net The regioselectivity and stereoselectivity of these reactions can be predicted by analyzing the frontier molecular orbitals of the reactants. researchgate.net

1,3-Dipolar [3+2] Cycloaddition: This class of reactions involves a 1,3-dipolar species, such as a nitrone or nitrile oxide, reacting with the alkyne (the dipolarophile) to form a five-membered heterocyclic ring. chesci.com Nitrones, which are stable 1,3-dipoles, are widely used for synthesizing isoxazolidine rings, which are precursors to valuable compounds like γ-aminoalcohols. rsc.orgmdpi.com The reaction is a concerted pericyclic process involving the 4π electrons of the dipole and the 2π electrons of the dipolarophile. chesci.com The high regio- and stereoselectivity of these reactions can often be controlled, making them a valuable synthetic strategy. mdpi.com The reaction of this compound with a nitrone, for example, would be expected to yield a highly substituted isoxazole derivative.

Table 1: Representative Cycloaddition Reactions of Aryl Propynones This table presents data for analogous compounds to illustrate the expected reactivity.

| Reaction Type | Reactants | Product Type | Key Findings/Reference |

|---|---|---|---|

| Diels-Alder [4+2] | 3-Bromo-1-phenylprop-2-ynone + Furan | Oxabicycloheptadiene derivative | Reaction proceeds via a one-step, asynchronous mechanism. researchgate.net |

| 1,3-Dipolar [3+2] | Ynone + Nitrone | Isoxazole/Isoxazolidine derivative | Forms five-membered heterocyclic rings with high stereocontrol. chesci.comrsc.org |

The electron-withdrawing effect of the carbonyl group makes the β-carbon of the alkyne in this compound electrophilic and thus susceptible to conjugate (or Michael) addition by soft nucleophiles. acs.orgbham.ac.uk This 1,4-addition pathway is a highly efficient method for carbon-heteroatom and carbon-carbon bond formation. acs.org

Commonly employed nucleophiles include thiols, amines, and stabilized carbanions. bham.ac.uk

Thiol-yne Michael Addition: Thiols are potent nucleophiles that readily add across the activated triple bond. nih.gov Base-catalyzed reactions, for instance using piperidine, can lead to quantitative yields of the unsaturated Michael adduct at room temperature. nih.gov The reaction of thiophenol with 1,3-diphenylprop-2-yn-1-one, for example, is extremely exothermic and proceeds efficiently. nih.gov The stereochemical outcome of these additions can be influenced by reaction conditions, but often results in the formation of a specific geometric isomer. nih.gov

Amino-yne Michael Addition: Amines can also serve as nucleophiles in conjugate additions to ynones. These reactions are fundamental in the synthesis of various nitrogen-containing heterocycles and β-enaminones, which are valuable synthetic intermediates. The high efficiency and atom economy of these additions make them a cornerstone of modern organic synthesis. acs.orgbham.ac.uk

The choice between 1,4-conjugate addition to the alkyne and 1,2-addition to the carbonyl is largely dependent on the nature of the nucleophile. Soft, polarizable nucleophiles (like thiolates) strongly favor the 1,4-addition pathway. acs.orgbham.ac.uk

Transition metal catalysts, particularly those based on gold, rhodium, palladium, and iridium, can activate the alkyne moiety toward a variety of transformations under mild conditions.

Hydration: Gold catalysts are particularly effective in activating alkynes for nucleophilic attack by water. doi.org The gold(I) or gold(III) species coordinate to the alkyne, making it more electrophilic. Subsequent attack by water, followed by tautomerization, yields a 1,3-dicarbonyl compound. For instance, gold-catalyzed hydration of propargyl-β-dicarbonyl compounds proceeds in high yield. doi.org

Hydroamination: The addition of an N-H bond across the triple bond can be catalyzed by various transition metals, including rhodium and iridium. nih.gov Rhodium-catalyzed intramolecular hydroamination of amino-alkenes is a well-established method for synthesizing nitrogen-containing heterocycles like piperidines. organic-chemistry.orgberkeley.edusigmaaldrich.com For intermolecular reactions with a substrate like this compound, the regioselectivity (Markovnikov vs. anti-Markovnikov addition) can often be controlled by the choice of catalyst and ligands. nih.gov

Carbometallation: This process involves the addition of an organometallic reagent across the alkyne, catalyzed by a transition metal like palladium. Palladium-catalyzed reactions, such as the Heck reaction, are powerful methods for forming C-C bonds and can be used to synthesize complex dienes and other unsaturated systems from alkyne precursors. researchgate.net

Reactivity of the Ketone (Carbonyl) Functional Group

The carbonyl group in this compound is an electrophilic center that undergoes reactions typical of ketones, including nucleophilic additions and condensations.

Strong, "hard" nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), generally favor 1,2-addition directly to the electrophilic carbonyl carbon over 1,4-addition to the alkyne. acs.orgbham.ac.uklibretexts.org This reaction is a fundamental method for carbon-carbon bond formation and the synthesis of tertiary propargyl alcohols.

The reaction involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, breaking the C=O π-bond. libretexts.org A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. For example, the reaction of this compound with methylmagnesium bromide would be expected to produce 1-(3-bromophenyl)-1-hydroxy-but-2-yne after workup. The high reactivity of these organometallic reagents necessitates anhydrous conditions, as they are strong bases and will readily deprotonate water. libretexts.org

Table 2: Expected Products from Nucleophilic Addition to the Carbonyl Group

| Reagent | Addition Type | Expected Product |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 1,2-Addition | 2-(3-Bromophenyl)but-3-yn-2-ol |

| Phenyllithium (C₆H₅Li) | 1,2-Addition | 1-(3-Bromophenyl)-1-phenylprop-2-yn-1-ol |

Since this compound lacks α-hydrogens, it cannot form an enolate and act as the nucleophilic component in condensation reactions. However, it can serve as an excellent electrophilic partner.

Aldol-type (Claisen-Schmidt) Condensation: In a Claisen-Schmidt condensation, an enolizable aldehyde or ketone reacts with a non-enolizable carbonyl compound in the presence of a base. wikipedia.org For example, this compound could react with a ketone like acetone under basic conditions. The base would deprotonate acetone to form an enolate, which would then attack the carbonyl carbon of the ynone. Subsequent dehydration would lead to the formation of a new, more extended α,β-unsaturated system.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate, ethyl acetoacetate) in the presence of a weak base catalyst like piperidine or ammonia. mychemblog.comwikipedia.org The active methylene compound is deprotonated to form a potent nucleophile, which adds to the carbonyl group of this compound. A subsequent dehydration step eliminates a molecule of water, yielding a new C=C double bond. purechemistry.orgresearchgate.net This reaction is a highly efficient method for producing substituted alkenes. researchgate.net

Table 3: Potential Knoevenagel Condensation Reactions

| Active Methylene Compound | Base Catalyst | Expected Product Class |

|---|---|---|

| Malononitrile | Piperidine | 2-(1-(3-Bromophenyl)prop-2-yn-1-ylidene)malononitrile |

| Diethyl malonate | Ammonium acetate | Diethyl 2-(1-(3-Bromophenyl)prop-2-yn-1-ylidene)malonate |

| Ethyl acetoacetate | Piperidine/Acetic Acid | Ethyl 2-acetyl-3-(3-bromophenyl)pent-2-en-4-ynoate |

Reactivity of the Bromine Substituent on the Phenyl Ring

The bromine atom attached to the phenyl ring of this compound is a key functional group that enables a wide array of chemical transformations. Its reactivity is central to the derivatization of the core structure, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. The primary pathways for the transformation of this aryl bromide moiety include nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike the more common SN1 and SN2 reactions that occur at sp3-hybridized carbon centers, the SNAr mechanism is distinct and typically proceeds via a two-step addition-elimination pathway. libretexts.orgpressbooks.pub In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com The aromaticity of the ring is temporarily lost in this step. In the second, typically fast, step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.orguomustansiriyah.edu.iq

For SNAr reactions to occur readily, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. pressbooks.pubchemistrysteps.commasterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. In this compound, the prop-2-yn-1-one substituent is an electron-withdrawing group due to the carbonyl moiety. However, its meta position relative to the bromine atom means it can only exert an inductive electron-withdrawing effect, offering no resonance stabilization to the intermediate carbanion. masterorganicchemistry.com

Consequently, subjecting this compound to standard SNAr conditions is challenging. The reaction generally requires harsh conditions, such as high temperatures or the use of very strong nucleophiles, to proceed effectively. libretexts.orgpressbooks.pub Another mechanism, the elimination-addition (benzyne) pathway, can occur with exceptionally strong bases like sodium amide (NaNH₂), but this does not require an activating EWG. pressbooks.pubchemistrysteps.com

The table below outlines potential SNAr reactions for this compound, highlighting the types of nucleophiles that could be employed and the resulting products.

| Nucleophile | Reagent Example | Product Class |

| Alkoxide | Sodium methoxide (NaOCH₃) | 1-(3-methoxyphenyl)prop-2-yn-1-one |

| Amine | Ammonia (NH₃) or primary/secondary amines | 1-(3-aminophenyl)prop-2-yn-1-one derivatives |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1-(3-(phenylthio)phenyl)prop-2-yn-1-one |

| Cyanide | Sodium cyanide (NaCN) | 3-(prop-2-ynoyl)benzonitrile |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille, Negishi, Sonogashira with other coupling partners)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The bromine substituent of this compound serves as an excellent handle for these transformations, allowing for the coupling of the aryl ring with a wide variety of partners. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org

Suzuki Reaction The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.orgtcichemicals.com For this compound, this reaction provides a direct route to introduce various aryl or vinyl substituents at the 3-position of the phenyl ring.

Heck Reaction The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgmdpi.com This reaction is a valuable method for the synthesis of substituted alkenes and is known for its excellent stereoselectivity. organic-chemistry.org Reacting this compound with various alkenes can generate derivatives containing stilbene or cinnamate-like structures.

Stille Reaction The Stille reaction utilizes an organotin compound (organostannane) as the coupling partner for the organohalide. libretexts.orgwikipedia.org A key advantage of the Stille coupling is the stability and tolerance of organostannanes to a broad range of functional groups, making it highly effective for the synthesis of complex molecules. wikipedia.orguwindsor.ca

Negishi Reaction The Negishi coupling employs organozinc reagents to couple with organohalides. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for forming C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds and is compatible with a wide array of functional groups. wikipedia.orgnih.gov

Sonogashira Reaction The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgjk-sci.com While this compound already contains an alkyne, the Sonogashira reaction at the C-Br bond allows for the introduction of a second, different alkyne substituent, leading to the synthesis of diarylacetylene derivatives.

The following table summarizes these key cross-coupling reactions as applied to this compound.

| Reaction Name | Organometallic Reagent | Typical Catalyst System | General Product Structure |

| Suzuki | Aryl/vinyl boronic acid (R-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | 1-(3-R-phenyl)prop-2-yn-1-one (R = aryl, vinyl) |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ + PPh₃ + Base (e.g., Et₃N) | 1-(3-(alkenyl)phenyl)prop-2-yn-1-one |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 1-(3-R-phenyl)prop-2-yn-1-one (R = alkyl, vinyl, aryl) |

| Negishi | Organozinc halide (R-ZnX) | Pd(PPh₃)₄ or Ni catalyst | 1-(3-R-phenyl)prop-2-yn-1-one (R = alkyl, vinyl, aryl) |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | 1-(3-(alkynyl)phenyl)prop-2-yn-1-one |

Cascade and Multi-Component Reactions Leveraging Multiple Functional Groups

The unique structure of this compound, featuring three distinct reactive sites—the aryl bromide, the ketone, and the terminal alkyne—makes it an ideal substrate for cascade (or domino) and multi-component reactions (MCRs). These advanced synthetic strategies allow for the rapid construction of complex molecular scaffolds from simple starting materials in a single pot, enhancing synthetic efficiency by minimizing purification steps and reducing waste. nih.gov

A common strategy involves initiating a reaction at one functional group, which then triggers a subsequent intramolecular transformation. For example, a palladium-catalyzed cross-coupling reaction at the aryl bromide can be designed to introduce a substituent that immediately reacts with either the ketone or the alkyne. A Sonogashira coupling followed by an intramolecular cyclization is a well-established method for synthesizing heterocycles. organic-chemistry.org

Potential Cascade Reactions:

Sonogashira Coupling-Cyclization: Coupling of this compound with a terminal alkyne bearing a nucleophilic group (e.g., an alcohol or amine) could be followed by an intramolecular cyclization onto the propioloyl ketone system to generate complex heterocyclic frameworks like furans or pyrroles.

Heck Reaction-Cyclization: An intramolecular Heck reaction could be envisioned if a suitable alkene tether is first attached to the molecule. More commonly, an intermolecular Heck reaction could introduce a vinyl group that participates in a subsequent electrocyclization or Diels-Alder reaction.

Michael Addition-Cyclization: A nucleophile could first add to the electron-deficient alkyne (conjugate addition), generating an enolate intermediate. This intermediate could then undergo an intramolecular cyclization, potentially attacking the aryl ring to displace the bromide under specific conditions, leading to the formation of fused ring systems.

Multi-component reactions involving this substrate could assemble complex products in a single operation. For example, a reaction combining this compound, a primary amine (like hydrazine), and another component could lead to the formation of substituted pyrazoles, with the bromophenyl moiety serving as a versatile handle for further diversification. nih.gov

The table below illustrates some hypothetical cascade and multi-component pathways for synthesizing heterocyclic structures from this compound.

| Reaction Type | Key Reagents | Intermediate Process | Potential Heterocyclic Product |

| Cascade | Hydrazine (B178648) (H₂NNH₂) | Addition to ketone/alkyne | 3-(3-Bromophenyl)-1H-pyrazole |

| Cascade | 2-Aminothiophenol | Michael addition followed by cyclization | Benzothiazepine derivative |

| Multi-Component | Amine, Isocyanide | Ugi or Passerini-type reaction | Complex amide or ester derivative |

| Cascade | Sodium azide (B81097) (NaN₃) | Addition to alkyne, cyclization | Triazole derivative |

Derivatization Strategies for Library Synthesis and Structure-Activity Relationship (SAR) Studies

The chemical reactivity of this compound makes it a valuable scaffold for the synthesis of compound libraries aimed at discovering new biologically active agents. By systematically modifying different parts of the molecule, chemists can conduct Structure-Activity Relationship (SAR) studies to understand how specific structural features influence biological activity and to optimize lead compounds.

The derivatization strategy can be divided based on the key reactive handles:

Modification at the Phenyl Ring (C3-Position): The aryl bromide is the primary point for diversification. The suite of cross-coupling reactions discussed in section 5.3.2 allows for the introduction of a vast array of substituents.

Suzuki Coupling: Introduce diverse aryl and heteroaryl groups to explore how aromatic interactions and electronics affect activity.

Heck Coupling: Introduce substituted alkenes to probe steric bulk and conformation.

Negishi Coupling: Introduce alkyl chains to investigate hydrophobic interactions.

Sonogashira Coupling: Introduce other alkynes to create rigid, linear extensions.

Modification at the Alkyne Moiety: The terminal alkyne is another versatile functional group.

Sonogashira Coupling: While also a cross-coupling reaction, when applied to the terminal alkyne itself (using a different aryl halide), it allows for the synthesis of unsymmetrical diaryl acetylenes.

Click Chemistry (Huisgen Cycloaddition): Reaction with azides yields 1,2,3-triazoles, which are excellent bioisosteres for amide bonds and can introduce new hydrogen bonding capabilities.

Mannich Reaction: Reaction with an aldehyde and a secondary amine produces propargylamines.

Hydration: Conversion of the alkyne to a methyl ketone, creating a 1,3-diketone system.

Modification at the Ketone: The carbonyl group provides further opportunities for derivatization.

Reduction: Reduction to a secondary alcohol introduces a chiral center and a hydrogen bond donor/acceptor.

Reductive Amination: Conversion to an amine provides a new basic center.

Wittig Reaction: Conversion to an alkene allows for further geometric variation.

A systematic SAR study would involve creating a library where one position is varied while the others are held constant. For instance, a library could be generated by performing a Suzuki coupling with 20 different boronic acids, keeping the propargyl ketone moiety intact. A second-generation library could then take the most active compounds from the first and further modify the alkyne via a click reaction.

The following table outlines a strategic approach to library synthesis for SAR studies based on the this compound scaffold.

| Molecular Region | Reaction Type | Purpose in SAR Study | Example Substituents |

| Phenyl Ring | Suzuki Coupling | Probe electronic effects, steric bulk, aromatic interactions | -OCH₃, -CF₃, -pyridyl, -naphthyl |

| Phenyl Ring | Negishi Coupling | Investigate hydrophobic pockets | -CH₃, -Cyclohexyl, -CH₂CH₂Ph |

| Alkyne | Huisgen Cycloaddition (Click) | Introduce H-bond donors/acceptors, improve solubility | Triazoles with -OH, -COOH, -NH₂ groups |

| Alkyne | Mannich Reaction | Introduce basic centers, increase polarity | Propargylamines with morpholino, piperidino groups |

| Ketone | Reduction to Alcohol | Introduce chirality, H-bond donor/acceptor site | Secondary propargyl alcohol |

This multi-pronged approach allows for a thorough exploration of the chemical space around the core scaffold, maximizing the potential for identifying compounds with desired biological properties.

Advanced Applications in Chemical Research

Applications as a Building Block in Complex Molecule Synthesis

The inherent reactivity of the ynone and the presence of the bromo substituent make 1-(3-Bromophenyl)prop-2-yn-1-one a powerful tool for synthetic chemists. It readily participates in a variety of cyclization and cycloaddition reactions, enabling the efficient construction of intricate molecular scaffolds.

Synthesis of Heterocyclic Scaffolds (e.g., Pyrazoles, Isoquinolines, Triazoles)

The propynone functionality of this compound is an excellent precursor for the synthesis of a wide array of heterocyclic compounds.

Pyrazoles: Pyrazoles, a class of five-membered nitrogen-containing heterocycles, are known for their broad spectrum of biological activities. jocpr.comnih.gov The reaction of this compound with hydrazine (B178648) derivatives is a common and effective method for the synthesis of 1,3-disubstituted pyrazoles. jocpr.com This reaction typically proceeds through a cyclocondensation mechanism. dergipark.org.tr Furthermore, cascade reactions involving α-diazoesters and ynones, such as this compound, can lead to the formation of 4-substituted pyrazoles through a [3+2] cycloaddition followed by rearrangement and insertion processes. lookchem.com Another approach involves the 1,3-dipolar cycloaddition of sydnones with alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to generate 1-phenylpyrazoles. mdpi.com

Isoquinolines: The synthesis of isoquinoline-1,3(2H,4H)-diones, which are important scaffolds in medicinal chemistry, can be achieved through radical cascade reactions. rsc.orgresearchgate.net These methods often utilize acryloyl benzamides as key substrates to generate various isoquinoline (B145761) derivatives. rsc.orgresearchgate.net Additionally, cascade reactions of diynones with o-hydroxy aromatic aldimines have been developed to produce complex dihydropyrrole fused eight-membered ring scaffolds. researchgate.net

Triazoles: 1,2,3-Triazoles are another important class of heterocycles with significant applications in pharmaceutical chemistry. nih.govnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for preparing 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction involves the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, a functionality present in this compound. The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols can be achieved through the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides. mdpi.com Furthermore, novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones have been synthesized and characterized. zsmu.edu.ua

Table 1: Synthesis of Heterocyclic Scaffolds from this compound and Related Compounds

| Heterocyclic Scaffold | Synthetic Method | Key Reactants | Reference |

|---|---|---|---|

| Pyrazoles | Cyclocondensation | This compound, Hydrazine derivatives | jocpr.com |

| Pyrazoles | [3+2] Cycloaddition/Rearrangement/N-H Insertion | α-Diazoesters, Ynones | lookchem.com |

| Isoquinolines | Radical Cascade Reaction | Acryloyl benzamides | rsc.orgresearchgate.net |

| Triazoles | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azides, Terminal Alkynes | nih.gov |

| Triazoles | Cyclization | 2-Acyl-N-(4-aryl)hydrazine-1-carbothioamides | mdpi.com |

Construction of Carbocyclic and Polycyclic Systems

The unique reactivity of 1,3-enynes, a structural motif related to this compound, makes them valuable precursors for the synthesis of a wide range of carbocyclic and polycyclic frameworks. nih.gov Cyclization reactions of these substrates provide an efficient pathway to construct complex molecular skeletons. nih.gov For instance, domino aza-annulation/Diels-Alder cyclizations of 2-(but-3-en-1-yn-1-yl)anilines have been utilized to create complex spirooxindoles. nih.gov

Formation of Cyclopropane (B1198618) Derivatives

The synthesis of cyclopropane derivatives containing a bromophenol moiety has been reported, highlighting the versatility of bromo-substituted aromatic compounds in constructing strained ring systems. nih.gov These syntheses can involve the reaction of compounds like methyl isoeugenol (B1672232) with ethyl diazoacetate to form cyclopropane carboxylates, which can then undergo further transformations such as bromination. nih.gov The opening of the cyclopropane ring under certain conditions provides a route to other functionalized molecules. nih.gov

Exploration in Medicinal Chemistry Research (Focus on in vitro activity and mechanism of action)

The diverse scaffolds synthesized from this compound and its derivatives have shown significant potential in medicinal chemistry. The focus of research in this area has been on their in vitro biological activities and understanding their mechanisms of action.

Design of Compounds with Targeted Biological Activities (e.g., Antitumor, Antifungal, Antimicrobial, Antiviral, Anti-inflammatory)

Derivatives of this compound have been investigated for a wide range of biological activities.

Antitumor Activity: A manganese(II) complex incorporating a 1,3,5-triazine (B166579) derivative has demonstrated promising anticancer activity against HepG-2 and MCF-7 cell lines. mdpi.com

Antifungal and Antimicrobial Activity: Thiazolidinone derivatives have shown significant inhibitory activities against various pathogenic microbes. nih.gov Specifically, compounds with halogen substitutions on the phenyl ring attached to the thiazolidine (B150603) moiety exhibited notable activity. nih.gov Pyrazole derivatives are also known for their antifungal and antimicrobial properties. nih.govdergipark.org.tr Furthermore, 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moieties are associated with antimicrobial and antifungal activities. mdpi.com

Antiviral Activity: The search for new antiviral agents has led to the screening of various compound libraries. A 1-heteroaryl-2-alkoxyphenyl analog was identified as a promising hit against SARS-CoV-2. mdpi.com Bromocriptine has been identified as a novel inhibitor of the Dengue virus (DENV), acting on the RNA replication step. nih.gov Additionally, some furanone derivatives and pyridazines have shown promising antiviral activity against the H5N1 avian influenza virus. researchgate.netresearchgate.net

Anti-inflammatory Activity: Chalcones, or 1,3-diphenyl-2-propen-1-ones, and their derivatives are well-documented for their anti-inflammatory properties. nih.govresearchgate.net Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines such as cyclooxygenases (COX-1 and COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov Pyrazoline derivatives synthesized from chalcones have also shown potent anti-inflammatory effects. nih.gov Some enone-based derivatives have been developed as inhibitors of neutrophil-mediated inflammation. nih.gov

Table 2: Biological Activities of Derivatives

| Biological Activity | Compound Class/Derivative | Key Findings | Reference |

|---|---|---|---|

| Antitumor | Manganese(II) complex with 1,3,5-triazine derivative | Promising activity against HepG-2 and MCF-7 cells. | mdpi.com |

| Antifungal/Antimicrobial | Thiazolidinone derivatives | Significant inhibitory activity against pathogenic microbes. | nih.gov |

| Antifungal/Antimicrobial | Pyrazole derivatives | Known for broad-spectrum antimicrobial activity. | nih.govdergipark.org.tr |

| Antiviral | 1-Heteroaryl-2-alkoxyphenyl analog | Active against SARS-CoV-2. | mdpi.com |

| Antiviral | Bromocriptine | Inhibits Dengue virus RNA replication. | nih.gov |

| Anti-inflammatory | Chalcones (1,3-Diphenyl-2-propen-1-ones) | Inhibit pro-inflammatory enzymes and cytokines. | nih.govresearchgate.netnih.gov |

| Anti-inflammatory | Pyrazoline derivatives | Effective inhibitors of pro-inflammatory mediators. | nih.gov |

Role as an Alkylating Agent in Biochemical Systems

The prop-2-en-1-one scaffold, a key feature of this compound, can act as a Michael acceptor. This reactivity allows these compounds to function as alkylating agents in biochemical systems by forming covalent bonds with nucleophilic residues (such as cysteine) in proteins. This mechanism is often implicated in their biological activity, including their potential as enzyme inhibitors.

Materials Science Applications

The electronic and structural properties of this compound make it a valuable precursor in the synthesis of advanced materials with tailored optical and electronic properties.

Precursor for Nonlinear Optical (NLO) Materials (e.g., Chalcone (B49325) Derivatives)

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a well-established class of organic nonlinear optical (NLO) materials. These molecules typically possess a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer and gives rise to large second-order NLO responses. The synthesis of chalcones often involves the condensation of an acetophenone (B1666503) with a benzaldehyde.

While direct utilization of this compound as a precursor in published studies is not extensively documented, its chemical structure is primed for conversion into chalcone derivatives. The alkyne can be selectively reduced or hydrated to form the corresponding alkene or ketone, which can then be further functionalized. The bromine atom on the phenyl ring can also be leveraged for cross-coupling reactions to introduce various donor or acceptor groups, thereby tuning the NLO properties of the resulting chalcone.

Table 1: Examples of Brominated Chalcone Derivatives and their NLO Potential

| Compound Name | Key Structural Features | Potential NLO Application |

| (E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Bromo and nitro substitutions creating a D-π-A system. | Second-order NLO materials for optical switching and frequency conversion. |

| (E)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | Bromo and methyl substitutions influencing molecular packing and electronic properties. | Materials for optical data storage and processing. |

Development of Organic Electronic Components

The conjugated system within this compound and its derivatives is a key feature for applications in organic electronics. The ability to form extended π-conjugated systems through polymerization or by incorporation into larger molecular architectures is of significant interest for the development of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs). The bromine atom provides a reactive handle for Sonogashira, Suzuki, or Stille coupling reactions, allowing for the systematic extension of the conjugated system. The resulting materials could exhibit tunable band gaps and charge transport properties, essential for their performance in electronic devices.

Catalysis Research

The reactivity of the alkyne and the presence of the bromo-substituent make this compound a versatile substrate and precursor in the field of catalysis.

Substrate in Transition Metal-Catalyzed Processes

The carbon-carbon triple bond in this compound is a highly reactive functional group that can participate in a wide array of transition metal-catalyzed reactions. These include, but are not limited to, catalytic hydrogenation, hydration, hydroamination, and cycloaddition reactions. Such transformations can lead to the stereoselective and regioselective synthesis of complex molecules from a relatively simple starting material. The 3-bromophenyl group can also participate in cross-coupling reactions, further expanding the synthetic utility of this compound.

Table 2: Potential Transition Metal-Catalyzed Reactions of this compound

| Reaction Type | Catalyst (Example) | Potential Product |

| Catalytic Hydrogenation | Pd/C, H₂ | 1-(3-Bromophenyl)propan-1-one or 1-(3-Bromophenyl)prop-2-en-1-one (B13550493) |

| Hydroamination | Au(I) or Cu(I) complexes | Enaminones |

| [2+2+2] Cycloaddition | Rh(I) or Co(I) complexes | Substituted aromatic compounds |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI | Aryl-substituted alkynones |

Potential as a Ligand Precursor for Novel Catalytic Systems

The structural framework of this compound can be chemically modified to generate novel ligands for transition metal catalysts. The alkyne functionality can be used to append coordinating groups, while the bromophenyl moiety can be functionalized to introduce steric bulk or electronic-donating/withdrawing groups. For example, reaction of the alkyne with organometallic reagents followed by introduction of phosphine (B1218219) or amine functionalities could lead to the synthesis of bidentate or tridentate ligands. These new ligand systems could offer unique steric and electronic environments around a metal center, potentially leading to catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations.

Future Research Directions and Unexplored Avenues

Development of Environmentally Benign Synthetic Routes

The pursuit of green chemistry is a cornerstone of modern synthetic methodology. Future research should prioritize the development of environmentally benign synthetic routes to 1-(3-bromophenyl)prop-2-yn-1-one and its derivatives. Traditional methods for ynone synthesis often rely on harsh reagents and generate significant waste. nih.gov Inspired by recent advancements, several greener alternatives could be explored.

One promising avenue is the adoption of metal-free catalytic systems. For instance, methods utilizing potassium alkynyltrifluoroborate salts as stable and less toxic alternatives to organometallic reagents for coupling with acyl chlorides could be adapted. nih.gov Another approach involves the development of solvent-free or eco-friendly solvent-based reactions. The use of wet 1,3-propanediol (B51772) as a reaction medium, which can act as both a participant and a solvent, has shown success in the regioselective cyclization of related β-phenoxyl ynones and could be investigated for the synthesis of this compound. rsc.org Furthermore, exploring recyclable catalysts, such as those based on graphitic carbon-supported metal nanoparticles, could significantly reduce the environmental impact of the synthesis. mdpi.com

| Synthetic Strategy | Potential Advantages | Key Research Focus for this compound |

| Metal-Free Catalysis | Reduced metal contamination, lower toxicity. | Adapting methods using potassium alkynyltrifluoroborate salts with 3-bromobenzoyl chloride. |

| Green Solvents | Reduced volatile organic compounds (VOCs), improved safety. iwu.edu | Investigating the use of ionic liquids or diols like 1,3-propanediol as the reaction medium. rsc.orgiwu.edu |

| Recyclable Catalysts | Lower catalyst loading, reduced waste, cost-effectiveness. rsc.org | Development of supported catalysts for the Sonogashira coupling or alternative coupling reactions. mdpi.com |

| Flow Chemistry | Improved safety, scalability, and process control. | Designing a continuous flow process for the synthesis, potentially coupled with in-situ purification. |

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

A detailed understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic protocols. Advanced spectroscopic techniques offer the capability for in situ monitoring of the formation and subsequent reactions of this compound. This real-time analysis can provide invaluable insights into reaction intermediates, transition states, and the influence of various reaction parameters. spectroscopyonline.com

Techniques such as high-pressure infrared (IR) spectroscopy have been successfully employed to characterize alkyne-metal complexes and monitor their reactions. acs.orgrsc.org For the study of this compound, a combination of ultrafast broadband spectroscopic methods, including transient electronic and vibrational absorption and fluorescence up-conversion spectroscopy, could be particularly insightful. acs.org These techniques could, for instance, be used to observe photochemical reactions or track the formation of transient species in real-time. acs.org The application of process analytical technology (PAT) tools, such as Raman and Fourier transform infrared (FTIR) spectroscopy, could also be explored for monitoring reaction progress and ensuring product quality in real-time. nih.gov

| Spectroscopic Technique | Information Gained | Potential Application for this compound |

| In-situ IR/FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. acs.orgnih.gov | Monitoring the Sonogashira coupling reaction to optimize catalyst loading and reaction time. |

| Raman Spectroscopy | Complementary vibrational information, often less sensitive to water. nih.gov | Studying reactions in aqueous or protic media. |

| Ultrafast Transient Absorption | Excited-state dynamics, photochemical reaction pathways. acs.org | Investigating the photophysical properties and potential photochemical reactivity of the ynone system. |

| High-Pressure NMR Spectroscopy | Structural elucidation of intermediates under reaction conditions. rsc.org | Characterizing organometallic intermediates in catalytic cycles. |

Integration with Machine Learning and Artificial Intelligence for Drug Discovery and Materials Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the fields of drug discovery and materials science. rsc.orgnih.gov For this compound, these computational tools can be leveraged to accelerate the discovery of new applications.

In drug discovery, ML models can be trained on large datasets of chemical structures and biological activities to predict the potential therapeutic efficacy of novel compounds. rsc.org By generating virtual libraries of derivatives of this compound and using ML to screen for desirable properties, the most promising candidates for synthesis and biological testing can be identified. nih.gov This approach can significantly reduce the time and cost associated with traditional drug development.

Similarly, in materials science, ML algorithms can predict the physical and chemical properties of materials based on their molecular structure. This could be applied to design novel polymers or functional materials derived from this compound with tailored electronic, optical, or mechanical properties. For example, ML could guide the design of alkyne-functionalized polymers for applications in surface coatings or electronic devices. mdpi.com

Exploration of Unconventional Reactivity Patterns and Rearrangements

The ynone functionality is a versatile building block in organic synthesis, known for its participation in a wide range of transformations. rsc.orgresearchgate.net Future research should focus on exploring the unconventional reactivity patterns and rearrangements of this compound. The presence of both a terminal alkyne and a carbonyl group allows for a rich and diverse chemistry.